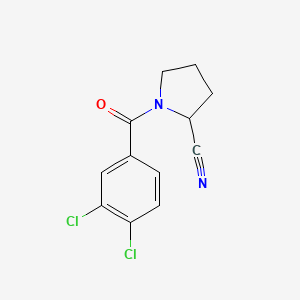![molecular formula C11H12ClNO4 B7578970 3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)
3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid, also known as CHMPA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of 3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid in lab experiments is its relatively low toxicity compared to other chemical compounds. However, this compound may have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail to better understand its therapeutic effects. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its bioavailability and efficacy in lab experiments.
Synthesemethoden
3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid can be synthesized through a multi-step process starting with 3-chlorobenzoic acid. The first step involves the conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride using thionyl chloride. The resulting 3-chlorobenzoyl chloride is then reacted with 2-amino-2-hydroxymethylpropane-1,3-diol in the presence of triethylamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. This compound has also been investigated as a potential drug candidate for the treatment of bacterial and viral infections.
Eigenschaften
IUPAC Name |
3-[(3-chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-11(17,10(15)16)6-13-9(14)7-3-2-4-8(12)5-7/h2-5,17H,6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACUGXZCJSLQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)Cl)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7578892.png)
![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)


![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)


![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)

![3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578965.png)
![2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B7578978.png)
![2-Hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7578984.png)
![3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7578990.png)
![2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B7578994.png)